molecular formula C11H13Cl B1614136 4-(3-Chlorophenyl)-2-methyl-1-butene CAS No. 731772-08-0

4-(3-Chlorophenyl)-2-methyl-1-butene

Cat. No.: B1614136
CAS No.: 731772-08-0
M. Wt: 180.67 g/mol
InChI Key: NNUWHKZHDXKRMU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methyl-1-butene typically involves the alkylation of 3-chlorobenzene with 2-methyl-1-butene. A common method includes the use of a Friedel-Crafts alkylation reaction, where 3-chlorobenzene reacts with 2-methyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The double bond in the butene moiety can be oxidized to form epoxides or diols.

    Reduction: The compound can be hydrogenated to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-2-methyl-1-butene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-methyl-1-butene: Similar structure but with the chlorine atom in the para position.

    4-(3-Bromophenyl)-2-methyl-1-butene: Bromine instead of chlorine on the phenyl ring.

    4-(3-Chlorophenyl)-2-ethyl-1-butene: Ethyl group instead of methyl on the butene backbone.

Uniqueness

4-(3-Chlorophenyl)-2-methyl-1-butene is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and interaction with other molecules. This structural specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-chloro-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUWHKZHDXKRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641113
Record name 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-08-0
Record name 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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